molecular formula C24H24FN5O5 B2451969 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922009-73-2

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2451969
CAS No.: 922009-73-2
M. Wt: 481.484
InChI Key: QTNQDFRMXUWIQT-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C24H24FN5O5 and its molecular weight is 481.484. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-17(12-28-30)24(32)29(14-27-22)13-15-6-4-5-7-18(15)25/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNQDFRMXUWIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex compound with significant potential in medicinal chemistry. Its biological activities are primarily linked to its structural components, particularly the pyrazolo[3,4-d]pyrimidine scaffold. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
CAS Number 921890-58-6
Molecular Formula C23H21FN6O6
Molecular Weight 496.4 g/mol
Structure Structure

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often exhibit:

  • Anticancer Activity : These compounds have been shown to inhibit the activity of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers. The inhibition of Plk1 can lead to disrupted mitotic progression and subsequent cancer cell death .
  • Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory properties by modulating inflammatory pathways .

Anticancer Studies

A study evaluating the anticancer potential of similar compounds demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold could effectively inhibit cancer cell proliferation. The mechanism involves targeting Plk1's polo-box domain, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Inhibition of Plk1 : A study published in Nature highlighted a new class of small-molecule inhibitors targeting Plk1's polo-box domain. Compounds structurally related to this compound showed promising results with IC50 values in the low nanomolar range .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of methoxy-substituted pyrazolo[3,4-d]pyrimidines reported a significant reduction in inflammatory markers in treated models compared to controls .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanism/TargetReference
Anticancer Inhibition of Plk1
Anti-inflammatory Modulation of inflammatory cytokines
Antimicrobial Interaction with bacterial enzymes

Q & A

Q. How can degradation products be identified and mitigated during formulation?

  • Solution : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress). Use LC-QTOF-MS to identify major degradants (e.g., hydrolysis of the pyrimidinone ring). Stabilize via lyophilization (exclude water) or formulation with antioxidants (BHT). Accelerated stability studies (40°C/75% RH) guide excipient selection .

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